molecular formula C9H16N4O3 B1392744 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide CAS No. 1221792-87-5

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide

Cat. No. B1392744
CAS RN: 1221792-87-5
M. Wt: 228.25 g/mol
InChI Key: UGVPHAXQDZWUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide is a chemical compound with the molecular formula C9H16N4O3 and a molecular weight of 228.24834 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide is determined by its molecular formula, C9H16N4O3 . The exact structure would be best determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide include its molecular weight, which is 228.24834 , and its molecular formula, C9H16N4O3 . Other properties such as melting point, boiling point, and density were not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Dipeptide Mimetics Synthesis : Novel derivatives of 5,5-dimethylhydantoin, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide and related compounds, have been synthesized. These compounds have been characterized using infrared, MS, and NMR spectra (Todorov & Naydenova, 2010).

Potential in Anticancer Research

  • Anticancer Agent Synthesis : Novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and related analogs were synthesized and evaluated for cytotoxicity against human tumor cell lines. Some compounds exhibited potent growth inhibition, suggesting potential as antitumor agents (Penthala, Reddy & Crooks, 2011).

Chemical Structure and Analysis

  • Hydantoin Ester Synthesis : Ethyl- and methyl-[2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters were synthesized, showcasing the versatility of compounds containing the hydantoin moiety. These esters were obtained in low to moderate yields, indicating their potential in further chemical research (Tshiluka et al., 2022).

Pharmaceutical Applications

  • Phosphorus-Containing Dipeptide Mimetics : Novel compounds including dimethyl (2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-ylamino)- 2-oxoethylamino)methylphosphonate were synthesized via the Kabachnik–Fields reaction. These have potential pharmaceutical applications, particularly in the field of novel drug design (Todorov, Aneva & Naydenova, 2011).

Molecular Structure Insights

  • Crystal Structure Analysis : The study of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide revealed important insights into the molecular structure and packing, facilitated by C-H.O and N-H.O interactions. This research contributes to the understanding of the molecular behavior of such compounds (Sethusankar et al., 2002).

Mechanism of Action

The mechanism of action of 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide is not provided in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context in which it is used.

Safety and Hazards

The safety, risk, and hazard information for 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide is not detailed in the search results . For comprehensive safety data, it is recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized safety databases.

properties

IUPAC Name

5-(3-methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-12-6-8(15)13(9(12)16)5-3-2-4-7(14)11-10/h2-6,10H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVPHAXQDZWUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193516
Record name 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide

CAS RN

1221792-87-5
Record name 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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